

physicochemical properties of 2-Methyl-2-phenylsuccinic acid

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Compound of Interest

Compound Name: 2-Methyl-2-phenylsuccinic acid

Cat. No.: B133690

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Authored by a Senior Application Scientist Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the nuanced impact of molecular architecture on function cannot be overstated. Simple modifications, such as the introduction of a methyl group, can profoundly alter a compound's physicochemical and biological properties—a concept often referred to as the "magic methyl" effect in medicinal chemistry^[1]. **2-Methyl-2-phenylsuccinic acid** (CAS No. 34862-03-8) embodies this principle. It is a rationally designed derivative of phenylsuccinic acid, presenting a unique stereogenic center and altered conformational dynamics. This guide provides a comprehensive technical overview of its core physicochemical properties, methodologies for its characterization, and its potential applications, particularly for professionals in pharmaceutical development and chemical research.

Core Molecular Profile and Physicochemical Characteristics

2-Methyl-2-phenylsuccinic acid is a dicarboxylic acid featuring a phenyl and a methyl group attached to the same alpha-carbon. This substitution creates a chiral center, making it a valuable building block for enantioselective synthesis.

Chemical Structure:

Caption: Chemical structure of **2-Methyl-2-phenylsuccinic acid**.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Methyl-2-phenylsuccinic acid**. It is critical to note that while some data is derived from supplier technical sheets, other values are predicted based on computational models. Such predictions are invaluable for initial experimental design but must be validated empirically.

Property	Value	Data Source	Citation
CAS Number	34862-03-8	Experimental	[2] [3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	-	[2]
Molecular Weight	208.21 g/mol	-	[2]
Appearance	White to Off-White Solid	Experimental	[2] [4]
Melting Point	158-160 °C	Experimental	[2]
Boiling Point	319.5 ± 22.0 °C	Predicted	[2]
Density	1.286 ± 0.06 g/cm ³	Predicted	[2]
pKa	3.80 ± 0.10	Predicted	[2]
Solubility	Slightly soluble in Methanol and heated Chloroform	Experimental	[2]

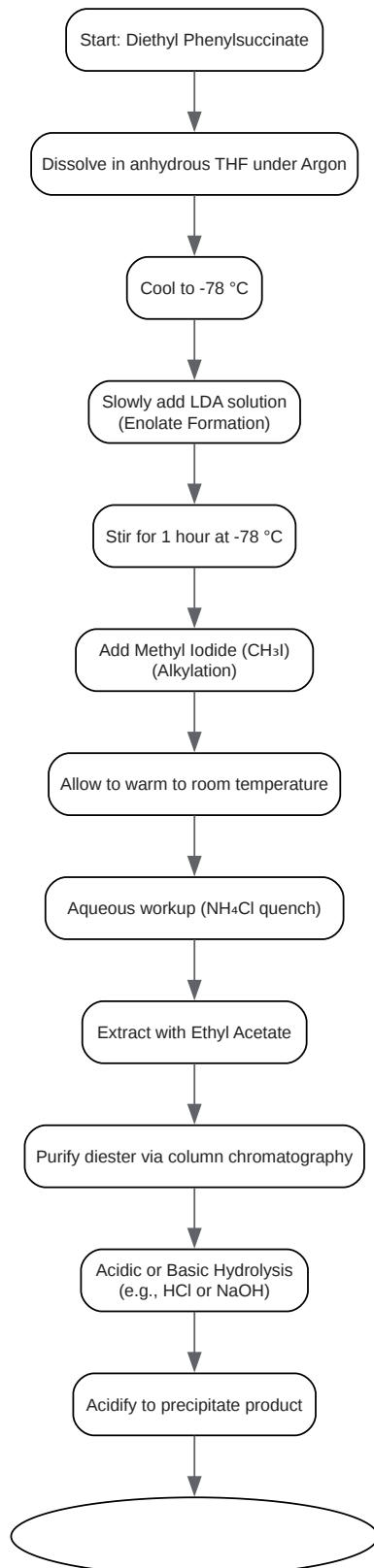
Expert Insights: The predicted pKa of ~3.80 suggests that at physiological pH (7.4), **2-Methyl-2-phenylsuccinic acid** will exist predominantly as a dianion. This has significant implications for its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). Its limited solubility in common organic solvents necessitates careful consideration during reaction setup and purification, often requiring polar protic solvents or heating.

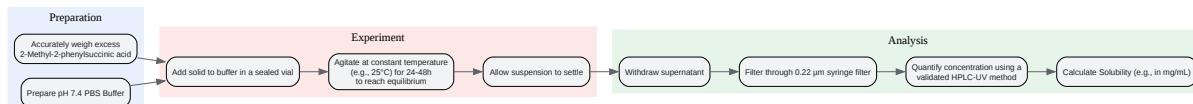
Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis for **2-Methyl-2-phenylsuccinic acid** is not readily available, a logical synthetic approach can be extrapolated from established methods for analogous compounds, such as the alkylation of phenylsuccinic acid derivatives.

Proposed Synthetic Workflow

A plausible route involves the methylation of a suitable phenylsuccinate diester enolate, followed by hydrolysis. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial to ensure complete enolate formation and minimize side reactions.



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